
Vardenafil dihydrochloride
概要
説明
Vardenafil dihydrochloride is a potent and selective inhibitor of cyclic guanosine monophosphate-specific phosphodiesterase type 5 (PDE5). It is primarily used as an oral therapy for the treatment of erectile dysfunction. This compound enhances the effect of nitric oxide by inhibiting PDE5, which is responsible for the degradation of cyclic guanosine monophosphate in the corpus cavernosum .
準備方法
The synthesis of Vardenafil dihydrochloride involves a series of complex chemical reactions. The process begins with the alkylation of 2-hydroxybenzonitrile with ethyl bromide, followed by the addition of ammonia to introduce the nitrile functionality, leading to the formation of amidine. The dihydrochloride salt of Vardenafil is finally produced by reacting the compound with hydrochloric acid in ether . Industrial production methods have been developed to accommodate large-scale production constraints, such as avoiding the use of triethyl-aluminum .
化学反応の分析
Vardenafil dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Treatment of Erectile Dysfunction
Vardenafil is primarily used for the treatment of ED. Clinical trials have demonstrated its efficacy across various populations:
- General Population : In randomized double-blind studies, vardenafil significantly improved erectile function as measured by the International Index of Erectile Function (IIEF) scores when compared to placebo. Improvements were noted in penetration success rates and maintenance of erection .
- Diabetic Patients : Studies indicate that vardenafil is effective in men with diabetes mellitus, showing statistically significant improvements in erectile function regardless of baseline severity of ED or type of diabetes (Type 1 or Type 2) .
- Post-Prostatectomy Patients : Vardenafil has been shown to be effective for men experiencing ED following radical prostatectomy, with significant improvements noted in erectile function scores compared to placebo .
Other Potential Applications
Recent research has explored additional applications for vardenafil beyond ED:
- Pulmonary Hypertension : While primarily indicated for ED, PDE5 inhibitors like vardenafil are being investigated for their potential use in treating pulmonary arterial hypertension due to their vasodilatory effects .
- Cardiovascular Health : Emerging studies suggest that vardenafil may have beneficial effects on cardiovascular health by improving endothelial function and reducing arterial stiffness .
Formulation Innovations
Advancements in the formulation of vardenafil have aimed at enhancing its bioavailability and therapeutic efficacy:
- Amorphous Formulations : Research indicates that amorphous forms of vardenafil hydrochloride exhibit improved dissolution rates and permeability compared to crystalline forms. This could lead to more effective dosing regimens and quicker onset of action .
- Combination Therapies : Studies have examined the efficacy of combining vardenafil with other agents to enhance therapeutic outcomes, particularly in patients with complex health issues like diabetes .
Safety and Tolerability
Vardenafil is generally well-tolerated among patients. The most common adverse effects reported include:
- Headache
- Flushing
- Rhinitis
- Dyspepsia
These side effects are typically mild to moderate and transient . Long-term studies have confirmed that vardenafil maintains a favorable safety profile over extended use.
Efficacy Trials
A comprehensive review of clinical trials reveals:
- In a study involving 600 patients, those treated with vardenafil showed an 83% success rate in penetration compared to 56% in the placebo group after 12 weeks .
- A flexible-dose study confirmed significant improvements in erectile function across various age groups, with positive responses observed in up to 85% of participants aged under 45 years .
Comparative Studies
Comparative analyses highlight vardenafil's effectiveness against other PDE5 inhibitors such as sildenafil and tadalafil, noting its rapid onset and duration of action as key advantages for certain patient populations .
Data Table: Summary of Clinical Findings on Vardenafil Dihydrochloride
作用機序
Vardenafil dihydrochloride inhibits cyclic guanosine monophosphate-specific phosphodiesterase type 5, which is responsible for the degradation of cyclic guanosine monophosphate in the corpus cavernosum. During sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum, activating the enzyme guanylate cyclase and increasing the synthesis of cyclic guanosine monophosphate in the smooth muscle cells of the corpus cavernosum. PDE5 inhibitors, such as this compound, inhibit the degradation of cyclic guanosine monophosphate and allow increased blood flow into the penis, resulting in an erection .
類似化合物との比較
Vardenafil dihydrochloride is often compared with other PDE5 inhibitors, such as sildenafil citrate and tadalafil. While all three compounds are used to treat erectile dysfunction, they differ in their potency, selectivity, and duration of action:
Sildenafil citrate: Known by its brand name Viagra, it has a shorter duration of action compared to this compound.
This compound is considered more potent than sildenafil citrate but has a lower selectivity for other PDE isoforms compared to tadalafil .
生物活性
Vardenafil dihydrochloride is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), primarily utilized for the treatment of erectile dysfunction. Its biological activity is characterized by its mechanism of action, pharmacodynamics, pharmacokinetics, and various clinical studies that have explored its efficacy and safety.
Vardenafil functions by inhibiting PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. The inhibition of PDE5 leads to increased levels of cGMP, which promotes smooth muscle relaxation and enhances blood flow to the penis during sexual stimulation. This process is initiated when nitric oxide (NO) is released, activating the cGMP pathway. The resulting increase in cGMP activates protein kinase G, leading to decreased intracellular calcium levels and subsequent smooth muscle relaxation .
Pharmacodynamics
The pharmacodynamic profile of vardenafil has been extensively studied:
- Potency : Vardenafil exhibits a significantly lower IC50 for PDE5 inhibition compared to other PDE5 inhibitors such as sildenafil and tadalafil. Specifically, vardenafil has an IC50 of 0.89 nM, while sildenafil and tadalafil have IC50 values of 8.5 nM and 9.4 nM, respectively .
- Tissue Studies : In vitro studies demonstrated that vardenafil dose-dependently increases cGMP concentrations in isolated human and rabbit corpus cavernosum tissues. Notably, human tissue was found to be more sensitive to vardenafil than rabbit tissue .
- Electrophysiological Studies : These studies indicated that vardenafil does not significantly affect the hERG potassium channel at therapeutic concentrations, suggesting a favorable cardiac safety profile .
Pharmacokinetics
Vardenafil's pharmacokinetic properties have been characterized through various studies:
- Absorption : Vardenafil is rapidly absorbed following oral administration, with peak plasma concentrations occurring within 30 minutes to 2 hours after dosing. The bioavailability ranges from approximately 15% in humans .
- Distribution : It shows high plasma protein binding and distributes widely throughout the body, with significant concentrations found in the liver, adrenal glands, and kidneys. The drug also crosses the blood-brain barrier to a moderate extent .
- Metabolism and Excretion : Vardenafil undergoes extensive metabolism primarily in the liver, with only a small fraction excreted unchanged. Its elimination half-life is approximately 37 hours .
Clinical Studies
Several clinical trials have assessed the efficacy and safety of vardenafil:
- Efficacy Trials : A randomized controlled trial involving men with erectile dysfunction showed that vardenafil significantly improved erectile function compared to placebo. Participants reported enhanced satisfaction levels and increased frequency of successful sexual intercourse .
- Safety Profile : Adverse effects are generally mild to moderate, including headaches, flushing, nasal congestion, and dyspepsia. Serious side effects are rare but can include priapism and cardiovascular events in predisposed individuals .
Case Studies
- Case Study on Efficacy : A study involving older men with diabetes demonstrated that vardenafil effectively improved erectile function scores on the International Index of Erectile Function (IIEF) scale compared to baseline measurements.
- Long-term Use Study : Another longitudinal study assessed men using vardenafil over a year, revealing sustained improvements in erectile function without significant adverse effects or tolerance development.
Summary Table of Key Findings
Parameter | This compound | Sildenafil | Tadalafil |
---|---|---|---|
IC50 (PDE5 Inhibition) | 0.89 nM | 8.5 nM | 9.4 nM |
Bioavailability | ~15% | ~40% | ~36% |
Half-life | ~37 hours | ~4 hours | ~17.5 hours |
Common Side Effects | Headache, flushing | Headache, flushing | Headache, back pain |
特性
IUPAC Name |
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4S.ClH/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMULUAPJXCOHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33ClN6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945152 | |
Record name | 2-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
224785-91-5, 224789-15-5 | |
Record name | Vardenafil hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=224785-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vardenafil hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759103 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-((4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)phenyl)sulfonyl)-1-ethylpiperazin-1-ium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VARDENAFIL HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF61NL91H3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。